5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Description
5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a halogenated indazole derivative characterized by a bromine atom at the 5-position, a fluorine atom at the 4-position, and a tetrahydropyran (THP) protecting group at the 1-position of the indazole ring. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules . Its molecular formula is C₁₂H₁₁BrFN₂O, with a molecular weight of 313.14 g/mol. The THP group enhances solubility and stability during synthetic processes, while the halogen atoms (Br and F) contribute to electronic effects critical for binding interactions in biological targets .
Properties
IUPAC Name |
5-bromo-4-fluoro-1-(oxan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O/c13-9-4-5-10-8(12(9)14)7-15-16(10)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLHSRHZYBZJMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C₁₂H₁₂BrFN₂O
- Molar Mass : 299.14 g/mol
- CAS Number : 1365889-20-8
The compound has been identified as a selective inhibitor of ALK-2 (Activin receptor-like kinase 2), which is significant in the context of diseases such as fibrodysplasia ossificans progressiva (FOP) where ALK-2 signaling is abnormally activated. By inhibiting this pathway, the compound may help in managing conditions characterized by aberrant bone growth .
1. Inhibition of Enzymatic Activity
Recent studies have demonstrated that derivatives of indazole compounds, including this compound, exhibit potent inhibitory activities against various enzymes involved in neurodegenerative diseases:
| Enzyme | IC₅₀ (μM) | Comparison |
|---|---|---|
| AChE | 0.08 | More potent than Rivastigmine |
| BACE-1 | 0.38 | Nearly double the activity of curcumin |
| MAO-B | 5.15 | Significant inhibition observed |
These findings suggest that the compound could be useful in developing treatments for Alzheimer's disease by targeting multiple pathways involved in amyloid-beta aggregation and neurodegeneration .
2. Antioxidant Activity
The antioxidant capacity of this compound was assessed using the Trolox equivalent method. The results indicated that it possesses considerable antioxidant properties, which are crucial for protecting neuronal cells from oxidative stress:
| Compound | Total Antioxidant Capacity (μmol Trolox equivalent/μmol) |
|---|---|
| 5-Bromo-4-fluoro- | 0.88 |
This antioxidant activity is vital for its potential neuroprotective effects in various models of neurodegenerative disorders .
Study on Neurotoxicity
A study investigated the cytotoxic effects of the compound on SH-SY5Y neuroblastoma cells, revealing an IC₅₀ value of approximately 36.28 μM, indicating moderate cytotoxicity yet suggesting a therapeutic window for further exploration in neuroprotection .
Pharmacological Implications
The pharmacological profile indicates that this compound could serve as a lead molecule for drug development targeting neurodegenerative diseases and conditions associated with abnormal bone growth due to its selective inhibition of ALK-2 and significant activity against neurotoxic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can be contextualized by comparing it to related indazole derivatives. Below is a detailed analysis:
Substituent Variations at the 4-Position
- 5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 1365889-24-2): Molecular Formula: C₁₂H₁₂BrClN₂O Key Differences: Chlorine replaces fluorine at the 4-position. This compound has a higher molecular weight (330.59 g/mol) and a purity of 97%, with distinct hazard profiles (H315, H319, H335) .
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole (CAS 2044704-81-4):
- Molecular Formula : C₁₃H₁₂BrF₃N₂O
- Key Differences : A trifluoromethyl (-CF₃) group replaces the fluorine atom at the 5-position.
- Impact : The -CF₃ group is strongly electron-withdrawing, which could enhance metabolic stability and binding affinity in drug candidates. This compound has a higher molecular weight (349.15 g/mol ) and is stored at room temperature, indicating greater stability compared to the fluoro analog .
Substituent Variations at the 3- and 6-Positions
5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 1365889-96-8):
- Molecular Formula : C₁₂H₁₂BrFN₂O
- Key Differences : Fluorine is positioned at the 3- instead of the 4-position.
- Impact : The altered substitution pattern may affect steric interactions in target binding. This compound shares the same molecular weight as the 4-fluoro analog but lacks explicit hazard data, suggesting differences in reactivity .
- 4-Bromo-5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 2368909-42-4): Molecular Formula: C₁₃H₁₄BrClN₂O Key Differences: A methyl group at the 6-position and chlorine at the 5-position. This compound has a molar mass of 329.62 g/mol and is stored at room temperature .
Halogen and Functional Group Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Storage Conditions | Hazard Statements |
|---|---|---|---|---|---|---|
| 5-Bromo-4-fluoro-1-(THP)-1H-indazole | - | C₁₂H₁₁BrFN₂O | 313.14 | 4-F, 5-Br, 1-THP | N/A | Not specified |
| 5-Bromo-4-chloro-1-(THP)-1H-indazole | 1365889-24-2 | C₁₂H₁₂BrClN₂O | 330.59 | 4-Cl, 5-Br, 1-THP | 4–8°C | H315, H319, H335 |
| 4-Bromo-5-(trifluoromethyl)-1-(THP)-1H-indazole | 2044704-81-4 | C₁₃H₁₂BrF₃N₂O | 349.15 | 5-CF₃, 4-Br, 1-THP | Room Temperature | None reported |
| 5-Bromo-3-iodo-1-(THP)-1H-indazole | 1380917-35-0 | C₁₂H₁₂BrIN₂O | 407.04 | 3-I, 5-Br, 1-THP | 2–8°C | None reported |
Research Findings and Implications
- Electronic Effects : Fluorine’s electronegativity increases the electron-deficient nature of the indazole ring, facilitating nucleophilic aromatic substitution. Chlorine and -CF₃ groups offer distinct electronic profiles, impacting reaction kinetics and metabolic stability .
- Steric Considerations : Methyl and iodo substituents introduce steric hindrance, which may reduce reaction yields but improve selectivity in target binding .
- Stability and Handling : Compounds with -CF₃ or methyl groups exhibit better thermal stability (room-temperature storage), whereas halogenated analogs like the chloro derivative require refrigeration .
Preparation Methods
General Synthetic Strategy
The synthesis generally follows these key steps:
- Formation of the Indazole Core: Cyclization of hydrazones or ortho-substituted nitrobenzenes under acidic or catalytic conditions to form the 1H-indazole scaffold.
- Halogenation: Introduction of bromine and fluorine atoms at specific positions (5-bromo and 4-fluoro) on the indazole ring via electrophilic halogenation or nucleophilic substitution reactions.
- Attachment of the Tetrahydro-2H-pyran-2-yl Group: The N-1 position of the indazole is protected or functionalized by reaction with tetrahydro-2H-pyran-2-yl chloride under basic conditions.
This synthetic route allows for the selective installation of functional groups critical for the compound's chemical and biological properties.
Detailed Preparation Methods
Synthesis of 5-Bromo-4-fluoro-1H-indazole Core
A patent (CN110452177A) describes the synthesis of 5-bromo-4-fluoro-1H-indazole derivatives via reaction of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone in a methanol-water mixture with bases such as potassium bicarbonate or sodium hydroxide at room temperature for 12 hours. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion. After reaction, the mixture is stirred with water, filtered, washed, and dried to yield 5-bromo-4-fluoro-1H-indazole with yields ranging from 77% to 81% depending on the base used.
| Parameter | Potassium Bicarbonate | Sodium Hydroxide |
|---|---|---|
| Base Amount (g) | 103 | 41.3 |
| Reaction Time (hours) | 12 | 12 |
| Reaction Temperature | Room Temperature | Room Temperature |
| Yield (%) | 81 | 77 |
| Product Amount (g) | 119.8 | 114 |
This step provides the halogenated indazole core necessary for further functionalization.
Attachment of Tetrahydro-2H-pyran-2-yl Group
The N-1 position of the indazole is protected by the tetrahydro-2H-pyran-2-yl (THP) group to improve stability and modulate solubility. This is achieved by reacting the indazole derivative with tetrahydro-2H-pyran-2-yl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under mild conditions, facilitating the formation of the 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole structure.
This protection strategy is common in medicinal chemistry to protect nitrogen atoms during multi-step syntheses and to influence pharmacokinetic properties.
Summary Table of Preparation Steps
Research Findings and Notes
- The use of potassium bicarbonate or sodium hydroxide bases in aqueous methanol for the transformation of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone to 5-bromo-4-fluoro-1H-indazole is efficient and scalable with high yields (77–81%).
- Protection of the indazole nitrogen by the tetrahydro-2H-pyran-2-yl group is a standard approach to enhance compound handling and modify physicochemical properties, typically achieved under mild basic conditions.
- Copper-catalyzed N-arylation under mild, ligand-free conditions offers a valuable method for modifying the indazole ring, with solvent and catalyst choice critically influencing yield.
- The described methods are adaptable for industrial scale synthesis with potential for optimization via continuous flow reactors and automated platforms to improve yield and purity.
Q & A
Q. What are optimized synthetic routes for 5-bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole?
The synthesis typically involves bromination and N-protection steps. For example, starting from 6-bromo-1H-indazole, bromination at the 3-position followed by N-protection with a tetrahydro-2H-pyran (THP) group yields 3,6-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with 90% efficiency under mechanochemical ball-milling conditions . A sequential Heck-Migita coupling and deprotection with p-toluenesulfonic acid (p-TsOH) can further functionalize the scaffold. This solvent-free method minimizes Pd contamination (<2 ppm by ICP analysis) .
Q. How can purity and structural integrity be validated for this compound?
Purity is assessed via HPLC (e.g., LC/MS retention time: 0.67 min under SMD-FA05-3 conditions) , while structural confirmation relies on NMR and high-resolution mass spectrometry (HRMS). For metal residues (e.g., Pd), inductively coupled plasma (ICP) analysis is critical, especially after catalytic coupling steps .
Q. What are common intermediates in the synthesis of this indazole derivative?
Key intermediates include 3,6-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (from bromination and THP protection) and halogenated precursors like 5-bromo-4-fluoro-1-(2,2,2-trifluoroethyl)indazole, which share similar bromo-fluoro substitution patterns .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the indazole core be addressed?
Regioselectivity is controlled by protecting group strategies (e.g., THP at N1) and reaction conditions. For example, ball-milling promotes selective Heck coupling at the 3-bromo position, leaving the 6-bromo site intact for subsequent Migita coupling . Computational modeling of electronic effects (e.g., fluorine’s electron-withdrawing nature) can further guide site-specific modifications.
Q. What methodologies resolve contradictions in reported reaction yields for this compound?
Discrepancies in yields (e.g., 44% total yield for axitinib synthesis vs. prior methods ) arise from solvent-free mechanochemical protocols versus traditional solution-phase reactions. Systematic optimization of milling time, catalyst loading, and temperature is recommended. Cross-referencing with X-ray crystallography (e.g., bond length analysis in similar compounds ) can validate structural assumptions affecting reactivity.
Q. How does the THP group influence the compound’s stability and downstream applications?
The THP group enhances solubility during synthesis and prevents undesired N-alkylation. However, acidic deprotection (e.g., p-TsOH) must be carefully timed to avoid side reactions. Comparative studies with other protecting groups (e.g., tert-butoxycarbonyl, Boc) show THP’s superior stability in Pd-catalyzed cross-couplings .
Q. What are the implications of bromine and fluorine substituents for medicinal chemistry applications?
Bromine serves as a handle for cross-coupling (e.g., Suzuki-Miyaura), while fluorine enhances metabolic stability and bioavailability. In kinase inhibitor scaffolds like axitinib analogs, bromo-fluoro substitution at positions 5 and 4 optimizes target binding and selectivity .
Data Analysis and Experimental Design
Q. How can researchers mitigate Pd contamination in final products?
Post-synthesis, Pd removal is achieved via:
- Solid-phase extraction with thiourea-functionalized resins.
- Trituration with chelating agents (e.g., EDTA).
- ICP monitoring to ensure compliance with pharmaceutical standards (<10 ppm) .
Q. What analytical techniques are critical for characterizing byproducts in indazole synthesis?
Q. How can computational tools aid in optimizing synthetic pathways?
Density functional theory (DFT) predicts transition states for bromination and coupling reactions, while molecular docking evaluates the impact of substituents (e.g., fluorine) on biological target engagement. These tools reduce trial-and-error in route design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
